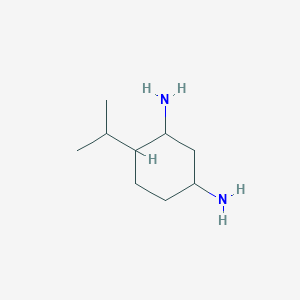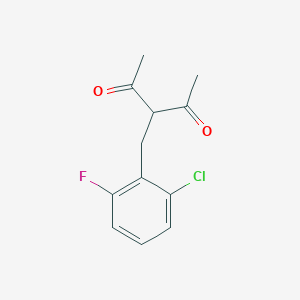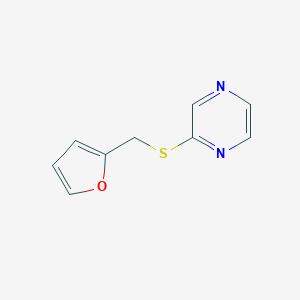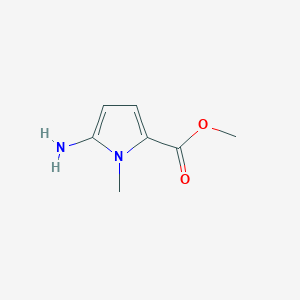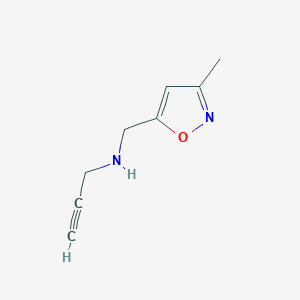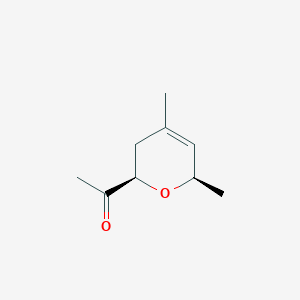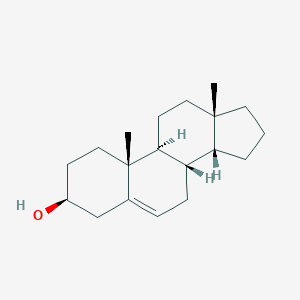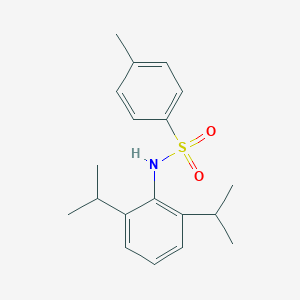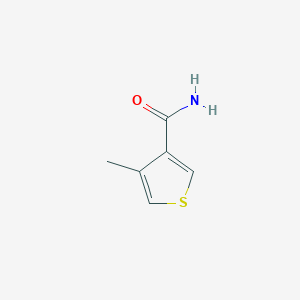
4-Methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylthiophene-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The mechanism of action of 4-Methylthiophene-3-carboxamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways involved in inflammation, pain, and cancer progression. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and antitumor effects, 4-Methylthiophene-3-carboxamide has been found to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent. It has also been found to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 4-Methylthiophene-3-carboxamide in lab experiments is its potent biological activity. This compound has been shown to exhibit a range of effects at relatively low concentrations, making it a useful tool for studying various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-Methylthiophene-3-carboxamide. One area of interest is the development of novel analogs with improved pharmacological properties. Another potential direction is the investigation of the mechanisms underlying the compound's antitumor activity, with the goal of identifying new targets for cancer therapy. Additionally, further studies are needed to fully elucidate the compound's mode of action and to determine its potential use in the treatment of various diseases.
合成法
The synthesis of 4-Methylthiophene-3-carboxamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-methylthiophene-3-carboxylic acid with an amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.
科学的研究の応用
The biological activities of 4-Methylthiophene-3-carboxamide have been extensively studied in recent years. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, this compound has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer.
特性
CAS番号 |
189330-32-3 |
|---|---|
製品名 |
4-Methylthiophene-3-carboxamide |
分子式 |
C6H7NOS |
分子量 |
141.19 g/mol |
IUPAC名 |
4-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C6H7NOS/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H2,7,8) |
InChIキー |
BMGPRFQPACSOQX-UHFFFAOYSA-N |
SMILES |
CC1=CSC=C1C(=O)N |
正規SMILES |
CC1=CSC=C1C(=O)N |
同義語 |
3-Thiophenecarboxamide,4-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



